molecular formula C12H19N5O4 B4376863 2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE

2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE

Cat. No.: B4376863
M. Wt: 297.31 g/mol
InChI Key: SUAYNAOKNGKVAI-UHFFFAOYSA-N
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Description

2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-4-morpholinylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with nitro and methyl groups, and a morpholine ring attached to a propanamide backbone. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)-N-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O4/c1-9(12(18)14-15-3-5-21-6-4-15)8-16-10(2)7-11(13-16)17(19)20/h7,9H,3-6,8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAYNAOKNGKVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NN2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by nitration to introduce the nitro group. The morpholine ring is then attached through a nucleophilic substitution reaction. The final step involves the formation of the propanamide backbone through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-4-morpholinylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-Methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-4-morpholinylpropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring may enhance its binding affinity to certain proteins or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the morpholine ring in 2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE distinguishes it from similar compounds. This structural feature may enhance its solubility, stability, and binding properties, making it a unique and valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE
Reactant of Route 2
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2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-MORPHOLINOPROPANAMIDE

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